![molecular formula C17H13N5O B2945772 (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide CAS No. 672951-98-3](/img/structure/B2945772.png)
(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide
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Description
(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.325. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition for Cancer Therapy
Compounds with similar structural features have been explored for their potential as kinase inhibitors, a critical target in cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated potent and selective inhibition of the Met kinase superfamily, showing promise in treating various cancers by inhibiting tumor growth and metastasis (Schroeder et al., 2009).
Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, an essential characteristic for effective photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties and photodegradation quantum yields, making them potential candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Activity
Schiff base compounds derived from similar chemical structures have been investigated for their antibacterial activities. These compounds, such as those synthesized from 3,4-diamino-1,2,5-oxadiazole and hydroxy benzaldehydes, exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Kakanejadifard et al., 2013).
Multidrug Resistance Inhibition
Macrocyclic lathyrane diterpenes isolated from plants like Euphorbia lagascae have shown effects on reversing multidrug resistance (MDR) in tumor cells. This activity is crucial for improving cancer treatment efficacy by overcoming resistance to chemotherapy drugs (Duarte et al., 2006).
Anti-Cancer Properties
Schiff bases synthesized from various aldehydes and amines have been studied for their anti-cancer properties, particularly against human breast cancer (MCF-7) cells. These studies indicate the potential for designing new therapeutic agents based on Schiff base frameworks for treating cancer (Grafa & Ali, 2022).
properties
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-phenoxyphenyl)methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-10-14(20)16(11-19)22-12-21-15-8-4-5-9-17(15)23-13-6-2-1-3-7-13/h1-9,12H,20H2,(H,21,22)/b16-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVPRIKTRCYCM-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide |
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